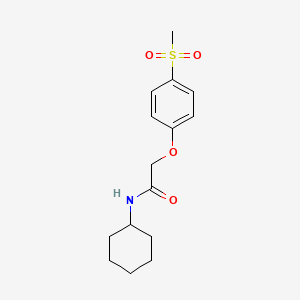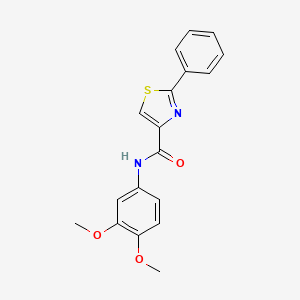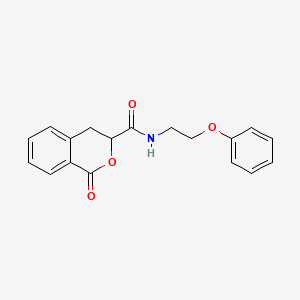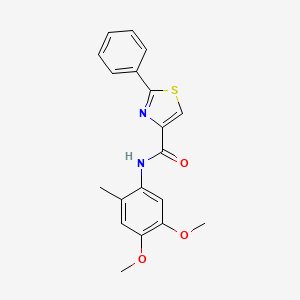
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide is a chemical compound that has been of great interest to researchers in recent years. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for use in scientific research. In
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide involves the inhibition of certain enzymes, particularly HDACs. HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. This can have a variety of effects on cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Inhibition of HDACs can lead to changes in gene expression patterns, which can have downstream effects on cellular processes. These effects can include changes in cell differentiation, proliferation, and apoptosis. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of HDACs, making it a useful tool for studying the role of these enzymes in cellular processes. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, there are also limitations to the use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in lab experiments. Its potency may make it difficult to use at low concentrations, and its effects may be difficult to interpret in complex biological systems.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of HDACs. Additionally, research may focus on the use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in the treatment of specific diseases, such as cancer and neurological disorders. Furthermore, research may explore the potential use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in combination with other drugs, in order to enhance its therapeutic effects. Finally, research may explore the potential use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in the development of new diagnostic tools for disease detection and monitoring.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide involves a multi-step process. The first step involves the reaction between 2-benzofuran carboxylic acid and 2,3-dihydro-1H-indene in the presence of a catalyst. This reaction results in the formation of an intermediate product, which is then converted into N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide through a series of additional steps.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to be a potent inhibitor of certain enzymes, including HDACs, which are involved in the regulation of gene expression. As such, N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been explored as a potential treatment for a variety of diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(17-11-13-6-2-4-8-16(13)21-17)19-15-10-9-12-5-1-3-7-14(12)15/h1-8,11,15H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQAUZYQDEOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)


![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)


![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)


![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)